molecular formula C8H7N3O B13897814 N-(4-Cyanophenyl)-N-methylnitrous amide CAS No. 18600-48-1

N-(4-Cyanophenyl)-N-methylnitrous amide

Cat. No.: B13897814
CAS No.: 18600-48-1
M. Wt: 161.16 g/mol
InChI Key: MDJUKCDPXOEHGA-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-N-methylnitrous amide is a chemical compound characterized by the presence of a cyanophenyl group attached to a methylnitrous amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-N-methylnitrous amide typically involves the reaction of 4-cyanophenylamine with methyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-N-methylnitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine or hydroxylamine.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and various substituted cyanophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Cyanophenyl)-N-methylnitrous amide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-N-methylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the cyanophenyl group allows for strong binding interactions with target proteins, while the nitrous amide moiety can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)-N-methylnitrous amide: Similar structure but with a nitro group instead of a cyano group.

    N-(4-Cyanophenyl)-N-ethyl nitrous amide: Similar structure but with an ethyl group instead of a methyl group.

    N-(4-Cyanophenyl)-N-methylnitroso amide: Similar structure but with a nitroso group instead of a nitrous amide group.

Uniqueness

N-(4-Cyanophenyl)-N-methylnitrous amide is unique due to the combination of the cyanophenyl and methylnitrous amide groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances the compound’s ability to participate in various chemical reactions, while the methylnitrous amide moiety provides additional functional versatility.

Properties

CAS No.

18600-48-1

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-(4-cyanophenyl)-N-methylnitrous amide

InChI

InChI=1S/C8H7N3O/c1-11(10-12)8-4-2-7(6-9)3-5-8/h2-5H,1H3

InChI Key

MDJUKCDPXOEHGA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C#N)N=O

Origin of Product

United States

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